1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes benzoyl, bromomethylphenyl, hydroxyphenyl, and dihydropyrrolone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with an appropriate bromomethylphenyl derivative, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Scientific Research Applications
4-BENZOYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a different position of the hydroxyl group.
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure with chlorine instead of bromine.
Uniqueness
The uniqueness of 4-BENZOYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18BrNO4 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(4Z)-1-(3-bromo-4-methylphenyl)-5-(3-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18BrNO4/c1-14-10-11-17(13-19(14)25)26-21(16-8-5-9-18(27)12-16)20(23(29)24(26)30)22(28)15-6-3-2-4-7-15/h2-13,21,27-28H,1H3/b22-20- |
InChI Key |
SJUADSGVCMETFW-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=CC=C4)O)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)O)Br |
Origin of Product |
United States |
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